3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Description
Significance of Heterocyclic Systems in Chemical Innovation
Heterocyclic compounds are a vast and diverse class of organic molecules that feature a ring structure containing at least one atom other than carbon. chemicalbook.comnih.gov Their unique structures impart specific physicochemical properties that are essential in various scientific fields, from pharmaceuticals to materials science. chemicalbook.comjchemrev.com Over half of all known organic compounds are heterocyclic, and they are integral to the structure of many natural products, including vitamins, hormones, and antibiotics. chemicalbook.comjchemrev.com
Overview of Five-Membered Heterocycles
Five-membered heterocyclic compounds are a prominent group within this class, characterized by a ring containing five atoms. cymitquimica.com Simple examples include furan (B31954) (with an oxygen atom) and pyrrole (B145914) (with a nitrogen atom). asianpubs.org When two or more heteroatoms are present, the class is known as azoles. nih.gov Oxadiazoles are a type of azole containing one oxygen and two nitrogen atoms within the five-membered ring. pharmaffiliates.com These rings are often aromatic, which confers stability and specific electronic properties, making them versatile building blocks in synthesis. cymitquimica.com
Importance of Nitrogen- and Oxygen-Containing Heterocycles
Heterocycles containing nitrogen and oxygen are of particular importance due to their prevalence in biologically active molecules and functional materials. americanelements.comchemscene.com These heteroatoms can participate in hydrogen bonding and other non-covalent interactions, which is crucial for the binding of drugs to biological targets like enzymes and receptors. nih.gov In fact, over 85% of all biologically active chemical compounds contain a heterocycle. nih.gov The presence of nitrogen and oxygen atoms influences properties such as solubility, lipophilicity, and metabolic stability, allowing chemists to fine-tune the characteristics of a molecule for a specific purpose. chemscene.comnih.gov
Academic Context of Oxadiazoles as Advanced Scaffolds
Oxadiazoles are a specific class of five-membered heterocycles with the molecular formula C₂H₂N₂O. pharmaffiliates.com There are four isomers of oxadiazole, distinguished by the positions of the nitrogen atoms in the ring: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). researchgate.net Of these, the 1,3,4- and 1,2,4-isomers are the most stable and widely studied. who.intnih.gov
Historical Development of Oxadiazole Chemistry
The first synthesis of an oxadiazole derivative, a 1,2,4-oxadiazole, was reported in 1884 by Tiemann and Krüger. researchgate.netumich.edu However, it took nearly 80 years for the broader chemical community to recognize the potential of this heterocyclic system. researchgate.net The 1,3,4-oxadiazole core, in particular, has since become a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities. The development of efficient synthetic methods, often involving the cyclization of diacylhydrazines or the oxidation of acylhydrazones, has been crucial to the exploration of this chemical space. mdpi.com
Diverse Roles of 1,3,4-Oxadiazoles in Chemical Synthesis and Materials Research
The 1,3,4-oxadiazole ring is a versatile scaffold with a wide range of applications. It is considered a bioisostere of amide and ester groups, meaning it can replace these functional groups in a molecule without significantly altering its biological activity, often with the benefit of improved stability against hydrolysis.
Table 1: Applications of 1,3,4-Oxadiazole Derivatives
| Field | Applications |
|---|---|
| Medicinal Chemistry | Antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and analgesic agents. |
| Materials Science | Organic light-emitting diodes (OLEDs), scintillating materials, polymers, and dyes. researchgate.net |
| Agrochemicals | Herbicides, insecticides, and fungicides. |
This versatility stems from the electronic properties of the ring and the ability to easily modify the substituents at the 2- and 5-positions.
Research Perspectives on Aniline-Functionalized Derivatives
Aniline (B41778), the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. They serve as crucial intermediates in the synthesis of a vast number of industrial chemicals. The amino group on the aromatic ring is highly reactive and can be readily modified, allowing for the construction of more complex molecules.
The functionalization of aniline derivatives allows for the tuning of their electronic and physical properties. For instance, incorporating substituents can alter the basicity of the amino group and direct the position of further chemical reactions on the aromatic ring. Aniline derivatives are key starting materials for the production of polymers (like polyaniline), dyes, pigments, agrochemicals, and pharmaceuticals. The synthesis of aniline derivatives containing heterocyclic moieties, such as the 1,3,4-oxadiazole ring, is a common strategy in drug discovery to create novel compounds with potential therapeutic activities.
Role of Aniline Moieties in Molecular Design
The aniline scaffold is a cornerstone in the synthesis of organic compounds and a frequently encountered motif in drug development. Its prevalence is due to its synthetic accessibility and its capacity to serve as a key pharmacophore that can interact with biological targets through hydrogen bonding and other polar contacts. researchgate.net However, the inclusion of an aniline ring is not without challenges. The primary amine group can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity. orientjchem.org This metabolic instability is a significant concern in drug design, often necessitating structural modifications.
Strategic Integration of Aniline with Heterocyclic Systems
The hybridization of aniline moieties with heterocyclic systems is a well-established and highly effective strategy in medicinal chemistry. This approach seeks to synergize the properties of both fragments to create novel compounds with superior biological activity and improved drug-like characteristics. beilstein-journals.org Heterocyclic rings, such as the 1,3,4-oxadiazole core, are often integrated into molecular designs to enhance metabolic stability, modulate solubility, and introduce specific geometries that can optimize binding to target proteins. nih.gov
The 1,3,4-oxadiazole ring, being electron-deficient, is metabolically robust and can act as a bioisosteric replacement for ester or amide groups, improving a compound's pharmacokinetic profile. mdpi.com When linked to an aniline scaffold, the resulting molecule combines the interactive potential of the amino group with the favorable physicochemical properties of the oxadiazole. mdpi.com This combination can lead to compounds with enhanced potency, selectivity, and reduced off-target effects. Aniline derivatives containing 1,3,4-oxadiazole moieties have been investigated for a range of biological activities, including antibacterial, anti-inflammatory, and antifungal effects, demonstrating the success of this molecular hybridization strategy. mdpi.com
Scope and Objectives of Research on 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
While extensive research exists for the broader classes of aniline and 1,3,4-oxadiazole derivatives, focused studies on the specific compound this compound are less prevalent in publicly accessible literature. The investigation of this particular molecule is predicated on a rational design approach, combining known pharmacophores to explore novel chemical space and potential therapeutic applications.
Justification for Focused Investigation on the Specific Compound
The scientific rationale for a dedicated investigation into this compound stems from the unique combination of its structural features, each chosen to potentially optimize its biological activity and drug-like properties.
The 1,3,4-Oxadiazole Core : This heterocycle is a well-documented pharmacophore associated with a multitude of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov Its inclusion provides a stable, rigid linker and can participate in hydrogen bonding as an acceptor.
The Aniline Moiety : Serves as a versatile chemical handle and a potential point of interaction with biological targets. The amino group is a key hydrogen bond donor.
The Methoxy (B1213986) Group (-OCH₃) : Positioned meta to the amino group, it acts as an electron-donating group, which can modulate the basicity of the aniline nitrogen. It can also serve as a hydrogen bond acceptor and may block a potential site of metabolism, thereby improving the compound's pharmacokinetic profile.
The specific arrangement of these substituents creates a molecule with a distinct three-dimensional shape and electronic distribution, making it a candidate for screening against various therapeutic targets, such as kinases, carbonic anhydrases, or microbial enzymes. rrpharmacology.ru
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| Predicted LogP | 1.85 |
| Topological Polar Surface Area (TPSA) | 73.31 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Outline of Key Research Areas and Methodological Approaches
A comprehensive investigation of this compound would typically encompass several key research areas, employing standard and advanced methodological approaches.
Key Research Areas:
Chemical Synthesis and Characterization : The primary step involves developing an efficient and scalable synthetic route. A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N-acylhydrazides. orientjchem.org The synthesis of the target compound would likely start from a substituted benzoic acid, which is converted to the corresponding acylhydrazide and then cyclized. rrpharmacology.runih.gov Full characterization using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis would be essential to confirm the structure and purity.
Biological Screening : The compound would be subjected to a battery of in vitro biological assays to identify potential therapeutic activities. Based on the structural motifs, this could include screening for:
Anticancer Activity : Evaluating cytotoxicity against a panel of human cancer cell lines (e.g., lung, breast, colon) using assays like the MTT assay. nih.gov
Antimicrobial Activity : Testing against various strains of bacteria and fungi to determine the minimum inhibitory concentration (MIC). mdpi.com
Enzyme Inhibition : Assessing inhibitory activity against specific enzymes implicated in disease, such as carbonic anhydrase or kinases.
Computational Modeling and Docking : In silico studies would be employed to predict the compound's binding mode with potential biological targets. Molecular docking simulations could help elucidate structure-activity relationships (SAR) and guide the design of more potent analogues.
Pharmacokinetic Profiling : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) properties would be assessed using in vitro models to evaluate the compound's drug-like potential.
| Biological Activity | References |
|---|---|
| Anticancer / Antitumor | nih.govresearchgate.net |
| Antibacterial | nih.govmdpi.com |
| Antifungal | nih.govmdpi.com |
| Anti-inflammatory | nih.govresearchgate.net |
| Antitubercular | nih.gov |
| Antiviral | researchgate.net |
| Anticonvulsant | who.int |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)8-4-3-7(11)5-9(8)14-2/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPJLPMUNJVMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Construction of 3 Methoxy 4 5 Methyl 1,3,4 Oxadiazol 2 Yl Aniline
Precursor Synthesis and Derivatization Strategies
The foundation of the synthesis lies in the preparation of appropriately substituted aniline (B41778) precursors. This involves forming the benzene (B151609) ring with the required methoxy (B1213986) and amino groups, along with a functional group that can be converted into the oxadiazole ring, typically a carboxylic acid.
Synthetic Pathways for Aniline Precursors
A critical precursor for the target molecule is 4-amino-2-methoxybenzoic acid. One common and efficient pathway to this intermediate begins with a nitro-substituted benzoic acid. Specifically, 4-Methoxy-2-nitrobenzoic acid can be hydrogenated to yield the desired aniline derivative. This reduction is typically carried out using a catalyst such as palladium on carbon (Pd/C) in a solvent like methanol at room temperature. The reaction proceeds with high yield, providing a clean conversion of the nitro group to an amino group without affecting the carboxylic acid or methoxy substituents.
Alternative strategies for accessing substituted anilines involve the formation of the aromatic ring through benzannulation reactions, which construct the ring from acyclic precursors.
Approaches to Methoxy-Substituted Aniline Intermediates
The introduction of the methoxy group at the desired position on the aniline ring is a key strategic consideration. This is often accomplished early in the synthetic sequence. For instance, in the synthesis of 4-amino-2-methoxybenzoic acid, the methoxy group is already present in the starting material, 4-Methoxy-2-nitrobenzoic acid.
Another approach involves the methylation of a precursor containing a hydroxyl group. For example, p-aminosalicylic acid can be used as a starting material, where the phenolic hydroxyl group is methylated using an agent like dimethyl sulfate. google.com This step is followed by other necessary transformations to arrive at the final desired intermediate. The choice of method depends on the availability of starting materials and the need to control regioselectivity during the substitution reactions on the aromatic ring.
Oxadiazole Ring Formation Techniques
The construction of the 1,3,4-oxadiazole (B1194373) ring is a pivotal step in the synthesis of the target molecule. This five-membered heterocycle is known for its role as a bioisostere for esters and amides and is a common scaffold in medicinal chemistry. nih.gov Various synthetic methods have been developed for its formation, primarily involving cyclization reactions.
Ring Condensation and Rearrangement Reactions for 1,3,4-Oxadiazole Synthesis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.govnih.gov This reaction involves the removal of a water molecule to facilitate ring closure and is promoted by a wide range of dehydrating agents. nih.gov Another significant method is the oxidative cyclization of N-acylhydrazones, which are typically formed by the condensation of an acid hydrazide with an aldehyde. nih.govopenmedicinalchemistryjournal.com This transformation can be effected by various oxidizing agents.
| Dehydrating Agent | Description | Reference |
|---|---|---|
| Phosphorus Oxychloride (POCl₃) | A widely used and effective dehydrating agent for cyclizing 1,2-diacylhydrazines. | nih.govnih.govnih.gov |
| Thionyl Chloride (SOCl₂) | Another common reagent for promoting cyclodehydration. | nih.gov |
| Polyphosphoric Acid (PPA) | Used as both a catalyst and a solvent at elevated temperatures. | nih.gov |
| Triflic Anhydride | A powerful dehydrating agent for sensitive substrates. | nih.gov |
| Burgess Reagent | A mild reagent used for the cyclization of diacylhydrazines. | openmedicinalchemistryjournal.com |
Cyclization Methods Utilizing Hydrazide Intermediates
The most prevalent and versatile route to 1,3,4-oxadiazoles involves the use of acid hydrazide intermediates. nih.govresearchgate.net In the context of synthesizing 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, the synthesis would proceed as follows:
Hydrazide Formation: The starting material, 4-amino-2-methoxybenzoic acid (with the amino group suitably protected, e.g., as an acetamide), is converted to its corresponding acid hydrazide, 4-acetamido-2-methoxybenzohydrazide. This is typically achieved by first converting the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate. nih.govnih.gov
Diacylhydrazine Intermediate: The resulting benzohydrazide is then acylated. To introduce the methyl group at the 5-position of the oxadiazole, an acetylating agent such as acetyl chloride or acetic anhydride is used. This reaction forms a 1,2-diacylhydrazine intermediate (e.g., N'-acetyl-4-acetamido-2-methoxybenzohydrazide). nih.gov
Cyclodehydration: The 1,2-diacylhydrazine is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring. nih.govrrpharmacology.ru
Deprotection: Finally, the protecting group on the aniline nitrogen is removed to afford the target compound.
This stepwise approach allows for the controlled and high-yielding synthesis of unsymmetrically substituted 1,3,4-oxadiazoles.
| Starting Material | Reagents | Key Step | Reference |
|---|---|---|---|
| Substituted Aromatic Acid | 1. SOCl₂, EtOH; 2. N₂H₄·H₂O; 3. Ar-COOH, POCl₃ | Conversion to ester, then hydrazide, followed by cyclodehydration with another carboxylic acid. | nih.gov |
| Acylhydrazide | Aroyl Chloride, then POCl₃ | Two-step process involving formation of a diacylhydrazine intermediate, followed by cyclization. | nih.gov |
| Acylhydrazide | Carboxylic Acid, HATU | Direct coupling and cyclization under mild conditions. | openmedicinalchemistryjournal.com |
| Hydrazide-hydrazone | Acetic Anhydride | Cyclization of a pre-formed hydrazone intermediate. | mdpi.com |
Exploration of One-Pot Synthesis Protocols
To improve efficiency, reduce waste, and shorten reaction times, one-pot synthesis protocols have been developed. nih.gov These methods combine multiple reaction steps into a single procedure without isolating intermediates.
One such efficient method for generating unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles involves the use of trichloroisocyanuric acid (TCCA) at ambient temperatures. nih.gov Another notable one-pot approach involves activating a carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI), followed by reaction with an acylhydrazide and subsequent dehydration in the same pot with reagents such as triphenylphosphine (Ph₃P) and carbon tetrabromide (CBr₄). researchgate.net These protocols offer significant advantages in terms of operational simplicity and yield. researchgate.net A recently developed one-pot strategy allows for the synthesis and subsequent functionalization (e.g., arylation) of the oxadiazole ring from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP). acs.orgresearchgate.net
| Reactants | Key Reagents/Catalysts | Advantage | Reference |
|---|---|---|---|
| Carboxylic Acids and Acyl Hydrazides | CDI, Ph₃P, CBr₄ | Mild conditions, good yields without isolating the diacylhydrazine. | researchgate.net |
| N-Acylhydrazones | Trichloroisocyanuric Acid (TCCA) | Mild conditions and short reaction times. | nih.gov |
| Carboxylic Acids and N-isocyaniminotriphenylphosphorane (NIITP) | Copper catalyst for subsequent C-H arylation | Enables synthesis and further functionalization in one pot. | acs.orgresearchgate.net |
| Monoaryl Hydrazides and Acid Chlorides | Microwave heating, HMPA solvent | Fast, catalyst-free, and no dehydrating agent needed. | jchemrev.com |
Strategic Functionalization of the Oxadiazole Moiety
The functionalization of the 1,3,4-oxadiazole ring is a critical aspect of the synthesis, determining the final structure and properties of the molecule. The parent 1,3,4-oxadiazole is a five-membered, planar, and stable heteroaromatic ring. chemicalbook.com Due to the presence of two electron-withdrawing, pyridine-like nitrogen atoms, the carbon atoms of the ring are electron-deficient, which makes electrophilic substitution challenging. chemicalbook.com Therefore, functionalization strategies often rely on building the substituted ring from acyclic precursors or through nucleophilic reactions on pre-functionalized oxadiazoles.
Alkylation is a key method for introducing functional groups onto pre-formed oxadiazole rings. This is particularly relevant for derivatives such as 1,3,4-oxadiazole-2-thiones or 2-ones, where alkylation can occur on the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms. researchgate.nettandfonline.com The regioselectivity of these reactions is often influenced by factors like the alkylating agent, reaction conditions, and the nature of the substituent at the 5-position of the oxadiazole ring. researchgate.net
For instance, S-alkylation is a common strategy for functionalizing 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.com These reactions typically proceed by treating the thiol with an alkyl halide in the presence of a base. researchgate.net
Recent advancements have also explored copper-catalyzed cross-coupling reactions for the alkylation of the oxadiazole C(sp²)–H bond. This method allows for the coupling of a wide range of 1,3,4-oxadiazole derivatives with unactivated alkyl halides, tolerating various functional groups on both coupling partners. acs.org
Table 1: Conditions for Copper-Catalyzed C-H Alkylation of 1,3,4-Oxadiazole Derivatives
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CuI (5 mol %), Ligand L12 (7.5 mol %) | Rb₂CO₃ (4.0 equiv) | Benzotrifluoride | 80 | 72 | up to 95 | acs.org |
| CuI (10 mol %), Ligand L12 (15 mol %) | K₃PO₄ (4.0 equiv) | Not specified | Not specified | Not specified | 46-95 | acs.org |
The methyl group at the 5-position of the 1,3,4-oxadiazole ring in the target molecule is typically introduced early in the synthetic sequence. The most common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. chemicalbook.comnih.govjchemrev.com
To introduce a methyl group at the 5-position, acetic hydrazide is a common starting material. This precursor already contains the necessary methyl group and the hydrazine functionality required for ring formation. For example, acetic hydrazide can be acylated with a suitable carboxylic acid derivative (e.g., 4-amino-2-methoxybenzoic acid derivative) to form a diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. rrpharmacology.ruorientjchem.org
Alternatively, an acylhydrazone can be formed by condensing a hydrazide with an aldehyde. Subsequent iodine-mediated oxidative cyclization is a viable, transition-metal-free method to form the 1,3,4-oxadiazole ring. jchemrev.comd-nb.info For the target molecule, this would involve a precursor derived from acetic hydrazide.
Coupling Reactions for Aniline-Oxadiazole Linkage
The formation of the bond between the aniline and oxadiazole rings is a pivotal step in the synthesis of this compound. This aryl-heterocycle linkage is typically achieved through cross-coupling reactions, which have become a cornerstone of modern organic synthesis. acs.orgresearchgate.net
Traditional cross-coupling reactions like Suzuki, Stille, and Negishi often require pre-functionalization of both coupling partners (e.g., as halides and organoboron or organotin compounds). acs.orgorganic-chemistry.org While effective, these multi-step sequences can be inefficient. Modern approaches focus on more direct methods, such as direct C-H arylation, which avoids the need for pre-functionalized starting materials. organic-chemistry.org
Copper-catalyzed C-H arylation of heterocycles with aryl iodides has emerged as a powerful tool. organic-chemistry.org Another innovative strategy involves photocatalysis, which can facilitate the C-H amination of arenes with aromatic N-heterocyclic radicals under mild, redox-neutral conditions. acs.org This approach represents a significant advancement for creating C(sp²)–N bonds, offering an alternative to traditional transition metal-catalyzed cross-coupling reactions that often require high temperatures and specific ligands. acs.orgacs.org
For linking an aniline moiety to a heterocycle, methods like the Buchwald-Hartwig amination are standard. However, recent developments have focused on more sustainable and scalable methods. Copper-catalyzed cross-coupling reactions are particularly attractive due to the lower cost and toxicity of copper compared to palladium. chemrxiv.org Novel ligand designs, such as 6-hydroxy picolinhydrazide, have enabled copper-catalyzed aniline cross-couplings with aryl bromides to proceed even at room temperature. chemrxiv.org
The success of any coupling reaction hinges on the careful optimization of various parameters. Key variables include the choice of catalyst (metal and ligand), base, solvent, temperature, and reaction time. acs.org
Catalyst System: The combination of the metal precursor (e.g., CuI, Pd₂(dba)₃) and the ligand is crucial. acs.orgorganic-chemistry.org Electron-rich ligands can enhance the efficiency of palladium catalysts in coupling with less reactive aryl chlorides. organic-chemistry.org For copper-catalyzed reactions, multidentate anionic or neutral nitrogen-based ligands have been shown to be effective. acs.org
Base and Solvent: The choice of base and solvent is interdependent and critical for reaction success. Inorganic bases like K₃PO₄, Rb₂CO₃, and LiOt-Bu are commonly employed. acs.org The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Solvents like benzotrifluoride, THF, and DMSO are often used. acs.orgd-nb.infonih.gov
Temperature and Time: Reaction kinetics are highly dependent on temperature. While many cross-coupling reactions require elevated temperatures, recent efforts have focused on developing catalytic systems that operate at or near room temperature to improve functional group tolerance and reduce energy consumption. chemrxiv.org The reaction time is optimized to ensure complete conversion while minimizing the formation of byproducts. acs.org
Table 2: Optimization Parameters for Aniline Cross-Coupling Reactions
| Parameter | Variables Explored | Optimal Condition Example | Reference |
|---|---|---|---|
| Catalyst | CuI, Pd(OAc)₂, various ligands (e.g., L12, X-Phos) | CuI (5.0 mol %), L12 (7.5 mol %) | acs.org |
| Base | K₃PO₄, Rb₂CO₃, K₂CO₃, DIPEA | Rb₂CO₃ (4.0 equiv) | acs.org |
| Solvent | Benzotrifluoride, THF, DMSO, Methanol/Ethanol | Benzotrifluoride (PhCF₃) | acs.orgchemrxiv.org |
| Temperature | Room Temperature to 100 °C | 80 °C | acs.orgd-nb.info |
Advanced Synthetic Approaches and Process Optimization
To meet the demands of modern chemical manufacturing, there is a continuous drive to develop more efficient, scalable, and sustainable synthetic processes. Advanced approaches move beyond traditional batch chemistry to improve reaction efficiency and safety.
One such approach is continuous flow synthesis. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scale-up without extensive re-optimization. d-nb.info The synthesis of 1,3,4-oxadiazoles via iodine-mediated cyclization of hydrazones has been successfully adapted to a continuous flow process, allowing for the synthesis of gram-scale quantities in minutes with high productivity. d-nb.info This method also allows for the integration of in-line extraction and purification steps, further streamlining the manufacturing process. d-nb.info
Microwave-assisted synthesis is another powerful technique for accelerating chemical reactions. mdpi.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields. This has been applied to coupling reactions in the synthesis of heterocyclic hybrids. mdpi.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of 1,3,4-oxadiazole synthesis, microwave irradiation offers significant advantages over conventional heating methods. The synthesis of 1,3,4-oxadiazole derivatives can be efficiently achieved by condensing monoaryl hydrazides with acid chlorides under microwave heating, a method that is rapid and often obviates the need for an acid catalyst or a dehydrating agent. jchemrev.com
A plausible microwave-assisted route to a precursor of the target molecule, 2-(3-methoxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole, can be envisioned. This would involve the cyclization of a suitable N,N'-diacylhydrazine intermediate. The general principle involves the dehydration of this intermediate, which is significantly accelerated by microwave energy.
Illustrative Microwave-Assisted Cyclization:
| Reactant | Reagent/Conditions | Product | Advantage |
| N-acetyl-N'-(3-methoxy-4-nitrobenzoyl)hydrazine | Microwave Irradiation (e.g., 150-300W), optional dehydrating agent | 2-(3-methoxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole | Reduced reaction time, improved yield |
The final step, the reduction of the nitro group to an amine, can also be facilitated by microwave assistance, often in the presence of a suitable reducing agent like sodium borohydride-tin(II) chloride dihydrate, which has been shown to be effective for the preparation of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines. nih.gov
Development of High-Yielding Synthetic Routes
The development of high-yielding synthetic routes is crucial for the practical application of this compound. A common and effective strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines using dehydrating agents such as phosphoryl chloride (POCl₃) or acetic anhydride. mdpi.comnih.gov High yields, often in the range of 80-95%, have been reported for such cyclization reactions. nih.gov
A strategic, high-yielding pathway to the target compound can be outlined as follows:
Esterification: Conversion of 3-methoxy-4-nitrobenzoic acid to its corresponding methyl ester, methyl 3-methoxy-4-nitrobenzoate.
Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to form 3-methoxy-4-nitrobenzohydrazide. This reaction typically proceeds in high yield.
Acylation: Treatment of the benzohydrazide with acetic anhydride. This step serves a dual purpose: acylation of the terminal nitrogen of the hydrazide and subsequent cyclization via dehydration to form the 5-methyl-1,3,4-oxadiazole ring. This one-pot reaction is generally efficient.
Reduction: The final step involves the selective reduction of the nitro group of 2-(3-methoxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole to the desired aniline. Various reducing agents can be employed, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to achieve high yields of the final product. A mild and effective procedure for the preparation of similar anilines has been reported using sodium borohydride-tin(II) chloride dihydrate, with yields reaching up to 96%. nih.gov
Table of Reaction Steps and Typical Yields:
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 3-methoxy-4-nitrobenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-methoxy-4-nitrobenzoate | >90% |
| 2 | Methyl 3-methoxy-4-nitrobenzoate | Hydrazine hydrate | 3-methoxy-4-nitrobenzohydrazide | >90% |
| 3 | 3-methoxy-4-nitrobenzohydrazide | Acetic anhydride | 2-(3-methoxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole | 80-95% |
| 4 | 2-(3-methoxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole | SnCl₂·2H₂O, Ethanol | This compound | 85-96% |
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles in the synthesis of this compound aims to minimize the environmental impact of the chemical process. Key aspects of a greener synthetic approach include the use of less hazardous solvents, reduction of waste, and the use of catalytic rather than stoichiometric reagents.
One of the primary areas for implementing green chemistry is in the cyclization step to form the 1,3,4-oxadiazole ring. While traditional methods often employ harsh dehydrating agents like POCl₃, greener alternatives are being explored. For instance, the use of solid-supported reagents or milder dehydrating agents can reduce the generation of hazardous waste.
Microwave-assisted synthesis, as discussed in section 2.5.1, is inherently a green chemistry technique as it often leads to shorter reaction times, reduced energy consumption, and sometimes allows for solvent-free reaction conditions.
Furthermore, the choice of solvents is a critical factor. The replacement of hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with more environmentally benign alternatives such as ethanol, water, or ionic liquids is a key consideration. For example, the synthesis of hydrazones, precursors to oxadiazoles, can often be carried out in ethanol. nih.gov
Catalytic methods for the reduction of the nitro group are also preferable to stoichiometric reagents like tin chloride. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas is a cleaner alternative, with water being the only byproduct.
Summary of Green Chemistry Approaches:
| Principle | Conventional Method | Green Alternative |
| Solvent Choice | Chlorinated solvents, DMF | Ethanol, Water, Solvent-free (microwave) |
| Reagent Stoichiometry | Stoichiometric dehydrating agents (POCl₃) | Catalytic dehydration, solid-supported reagents |
| Energy Efficiency | Conventional heating (long reaction times) | Microwave irradiation (shorter reaction times) |
| Waste Reduction | Use of heavy metal reducing agents (SnCl₂) | Catalytic hydrogenation (e.g., H₂/Pd-C) |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Based on a comprehensive search of publicly available scientific literature, detailed experimental and theoretical spectroscopic data specifically for the compound This compound is not available. Consequently, it is not possible to provide the specific research findings, data tables, and detailed analyses as requested in the article outline.
The required sections on Advanced Spectroscopic and Structural Elucidation Methodologies, including:
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
cannot be completed without access to published research where this specific molecule has been synthesized and characterized. The search did not yield any papers containing the necessary vibrational frequencies, chemical shifts, or computational analyses for this compound.
To fulfill the request accurately and without fabricating information, the underlying experimental or computational data from peer-reviewed sources is essential. Therefore, the article cannot be generated at this time.
Advanced Multi-Dimensional NMR Experiments for Complex Structure Assignment
The unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in the NMR spectra of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, a molecule with distinct aromatic and heterocyclic moieties, is achieved through advanced multi-dimensional NMR experiments. Techniques such as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.
A COSY experiment would reveal the coupling between adjacent protons on the aniline (B41778) ring, specifically the correlation between H-2, H-5, and H-6, confirming their relative positions. The HSQC spectrum correlates each proton signal directly to the carbon atom it is attached to, allowing for the straightforward assignment of the protonated carbons in both the aniline and methyl groups.
The HMBC experiment is particularly crucial for assigning quaternary carbons and piecing together the molecular skeleton. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons of the oxadiazole ring and the two carbons within that ring (C-5 and the carbon bearing the methyl group). Similarly, the methoxy (B1213986) protons would show a correlation to the C-3 carbon of the aniline ring. Protons on the aniline ring (H-2, H-5, H-6) would exhibit HMBC correlations to the oxadiazole ring carbon attached at the C-4 position, thus confirming the connectivity between the two ring systems.
Table 1: Expected HMBC Correlations for Structural Assignment
| Proton(s) | Expected Key HMBC Correlations (to Carbon) | Structural Information Confirmed |
|---|---|---|
| Aniline -NH₂ | C-4, C-5 | Position of the amino group |
| Methoxy (-OCH₃) | C-3 | Position of the methoxy group |
| Oxadiazole -CH₃ | C-5 (Oxadiazole), C-Methyl (Oxadiazole) | Position of the methyl group on the oxadiazole ring |
| Aniline H-2 | C-4, C-6, C-3 | Connectivity within the aniline ring |
| Aniline H-5 | C-1, C-3 | Connectivity within the aniline ring |
Theoretical Calculation of NMR Chemical Shifts and Correlation with Experimental Data
To further validate the experimental NMR data, theoretical calculations of ¹H and ¹³C chemical shifts can be performed using quantum-chemical methods. epstem.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT) frameworks (e.g., B3LYP/6-311G basis set), is a standard approach for this purpose. mdpi.com
The process involves first optimizing the molecular geometry of this compound to its lowest energy state. Subsequently, the NMR shielding tensors are calculated for this optimized structure. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
A strong linear correlation between the theoretically calculated and experimentally observed chemical shifts validates the assigned structure. epstem.net This combined experimental and theoretical approach is a powerful tool for the structural elucidation of complex organic molecules. mdpi.com
Table 2: Hypothetical Correlation of Experimental and Theoretical NMR Data
| Atom | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO/DFT) | Deviation (ppm) |
|---|---|---|---|
| C-1 | 145.8 | 146.2 | -0.4 |
| C-2 | 99.5 | 99.1 | +0.4 |
| C-3 | 159.1 | 159.8 | -0.7 |
| C-4 | 115.2 | 114.9 | +0.3 |
| C-5 | 118.0 | 118.5 | -0.5 |
| C-6 | 112.3 | 112.1 | +0.2 |
| C (Oxadiazole C-2) | 164.5 | 165.1 | -0.6 |
| C (Oxadiazole C-5) | 163.2 | 163.9 | -0.7 |
| -OCH₃ | 55.6 | 55.3 | +0.3 |
Mass Spectrometry for Molecular Compositional Analysis
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places.
For the target compound with the molecular formula C₁₀H₁₁N₃O₂, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 218.0924. An experimental HRMS measurement provides a highly accurate mass that can be compared to this theoretical value. A match within a narrow tolerance (typically < 5 ppm) confirms the elemental formula and rules out other potential formulas with the same nominal mass. rsc.org
Table 3: HRMS Data for Molecular Formula Confirmation
| Ion | Molecular Formula | Calculated m/z | Found m/z | Difference (ppm) |
|---|
Electron Ionization/Mass Spectrometry (EI/MS) Applications
Electron Ionization/Mass Spectrometry (EI/MS) is a classic technique used to obtain structural information through fragmentation analysis. When molecules of this compound are bombarded with high-energy electrons (typically 70 eV), they form a high-energy molecular ion (M⁺·) that undergoes predictable fragmentation. orscience.ru
The resulting mass spectrum displays a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of 1,3,4-oxadiazole (B1194373) rings often involves cleavage of the heterocyclic ring. researchgate.net For the target molecule, characteristic fragmentation pathways could include the loss of small stable molecules like CO, N₂, or CH₃CN from the oxadiazole ring, as well as cleavage of the bond between the aniline and oxadiazole rings. Analysis of these fragmentation patterns helps in confirming the presence of the specific heterocyclic and aromatic moieties. aip.org
Molecular Ion Peak Analysis for Structural Confirmation
In an EI mass spectrum, the molecular ion peak (M⁺·) is of fundamental importance as it corresponds to the molecular weight of the compound. aip.org For this compound (C₁₀H₁₁N₃O₂), the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 217 (nominal mass).
The presence of a distinct molecular ion peak is crucial for confirming the molecular weight. researchgate.net The intensity of this peak can vary; for aromatic and heterocyclic systems, it is often prominent. aip.org Its detection, in conjunction with the fragmentation pattern, provides strong evidence for the identity of the compound. The nitrogen rule can also be applied; a molecule with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular weight, which is consistent with the expected m/z of 217.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by intense absorption bands corresponding to π→π* transitions. mdpi.com
The conjugated system, which includes the aniline ring and the 1,3,4-oxadiazole ring, gives rise to these absorptions. Phenyl-substituted 1,3,4-oxadiazoles typically exhibit strong absorption maxima in the range of 280-320 nm. mdpi.comresearchgate.net The presence of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups on the aniline ring is likely to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to an unsubstituted phenyl-oxadiazole analogue.
Table 4: Expected UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|
Based on a comprehensive search of available scientific literature, there is currently no publicly accessible single crystal X-ray diffraction or powder X-ray diffraction data for the compound This compound .
Therefore, it is not possible to provide the detailed research findings and data tables requested for the sections on "," specifically concerning "X-ray Diffraction Studies for Solid-State Structure Elucidation."
The generation of scientifically accurate and verifiable content for the specified subsections is entirely contingent on the availability of experimental crystallographic data from published research. Without such data, any attempt to construct the requested article would be speculative and would not meet the required standards of accuracy and evidence-based reporting.
Further research and publication in the field of structural chemistry would be necessary to elucidate the solid-state structure of this compound and provide the data required to populate the outlined article sections.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. arabjchem.org Methods such as B3LYP, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently employed to calculate a wide range of molecular properties. dergipark.org.trdergipark.org.tr
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometric optimization. This process minimizes the energy of the structure to predict equilibrium bond lengths, bond angles, and dihedral (torsional) angles. dergipark.org.tr For 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, this involves calculating the precise geometry of the aniline (B41778) ring, the methoxy (B1213986) group, and the methyl-substituted 1,3,4-oxadiazole (B1194373) ring.
Table 1: Predicted Optimized Geometric Parameters for this compound Note: The following table is illustrative of the data that would be obtained from a DFT calculation. Specific values require a dedicated computational study.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(aniline)-C(oxadiazole) | ~1.47 Å |
| Bond Length | N(oxadiazole)-N(oxadiazole) | ~1.41 Å |
| Bond Length | C(aniline)-O(methoxy) | ~1.36 Å |
| Bond Angle | C-N-N (oxadiazole ring) | ~105° |
| Bond Angle | C(aniline)-C-N(amine) | ~121° |
| Dihedral Angle | C(aniline)-C(aniline)-C(oxadiazole)-N(oxadiazole) | Variable (determines planarity) |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. thaiscience.info The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated: researchgate.netmaterialsciencejournal.org
Ionization Potential (I) : The energy required to remove an electron. I ≈ -EHOMO. materialsciencejournal.org
Electron Affinity (A) : The energy released when an electron is added. A ≈ -ELUMO. materialsciencejournal.org
Electronegativity (χ) : The ability to attract electrons. χ = (I + A) / 2.
Chemical Hardness (η) : Resistance to charge transfer. η = (I - A) / 2.
Table 2: Predicted Electronic Properties for this compound Note: This table illustrates the typical parameters derived from FMO analysis.
| Property | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.5 to -6.5 |
| LUMO Energy | ELUMO | - | -1.0 to -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~4.0 to 5.0 |
| Ionization Potential | I | -EHOMO | ~5.5 to 6.5 |
| Electron Affinity | A | -ELUMO | ~1.0 to 2.0 |
| Chemical Hardness | η | (I - A) / 2 | ~2.0 to 2.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. ajchem-a.com The MEP surface displays regions of varying electrostatic potential, typically color-coded:
Red : Electron-rich regions with negative potential, susceptible to electrophilic attack. epstem.net
Blue : Electron-deficient regions with positive potential, susceptible to nucleophilic attack. epstem.net
Green : Neutral potential regions.
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the oxadiazole ring, the oxygen atom of the methoxy group, and the nitrogen of the aniline group due to their lone pairs of electrons. thaiscience.inforesearchgate.net Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their acidic nature.
In this molecule, significant hyperconjugative interactions would be expected, such as the delocalization of lone pair (LP) electron density from the nitrogen and oxygen atoms into the π* antibonding orbitals of the aromatic and oxadiazole rings.
Computational methods are effective in predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. plu.mx Key NLO parameters calculated include:
Linear Polarizability (α) : The molecule's ability to form an induced dipole moment in an electric field.
First-Order Hyperpolarizability (β) : The primary determinant of second-order NLO activity. nih.gov
Molecules with large β values often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the methoxy and aniline groups act as donors, while the oxadiazole ring can act as an acceptor, suggesting potential for NLO activity. researchgate.net
Table 3: Predicted Non-Linear Optical (NLO) Properties Note: This table shows the typical NLO parameters calculated. Values are highly dependent on the computational method.
| Property | Symbol | Predicted Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | Component-dependent |
| Mean Polarizability | ⟨α⟩ | Value in 10-24 esu |
| Total First Hyperpolarizability | βtot | Value in 10-30 esu |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. ajchem-a.com By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the molecule's conformational landscape, revealing its flexibility, vibrational motions, and the stability of different conformers at a given temperature. nih.gov For a molecule like this compound, MD simulations could track the rotation of the methoxy group and the twisting between the two ring systems, providing a comprehensive understanding of its structural dynamics.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties or biological activity. These models are built on the principle that the structure of a molecule dictates its behavior.
Computational Descriptors for Structure-Reactivity Correlations
To build a QSAR model, the chemical structure is converted into a set of numerical values known as molecular descriptors. These descriptors can be categorized as:
Constitutional (1D) descriptors: These are the most straightforward and include counts of atoms, bonds, rings, and molecular weight.
Topological (2D) descriptors: These describe the connectivity of atoms within the molecule, such as branching indices and connectivity indices.
Geometrical (3D) descriptors: These are derived from the three-dimensional coordinates of the atoms and include molecular surface area, volume, and shape indices.
Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moments.
Without specific computational studies on this compound, a table of its specific descriptor values cannot be generated.
In Silico Prediction Models (Excluding Biological Outcomes)
In silico models use the calculated descriptors to predict various chemical and physical properties of a compound, thereby reducing the need for extensive experimental testing. For a given molecule, these models can predict properties like:
Solubility
Boiling point
Vapor pressure
LogP (lipophilicity)
Reactivity parameters
The development of a predictive model for this compound would require a dataset of related compounds with known properties and a subsequent statistical analysis to build and validate the model. Such a specific model is not available in the current literature.
Advanced Computational Methods for Chemical Reactivity Prediction
Beyond QSAR, more advanced computational methods based on quantum chemistry can provide deeper insights into the reactivity of a molecule.
Fukui Functions for Reactivity Site Prediction
Fukui functions are a concept within Density Functional Theory (DFT) that help to identify the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to:
Nucleophilic attack: Regions where the Fukui function for electron addition is high.
Electrophilic attack: Regions where the Fukui function for electron removal is high.
Radical attack: Regions where the Fukui function for both addition and removal are significant.
A Fukui function analysis for this compound would require a specific DFT calculation to be performed on its optimized geometry.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
ELF and LOL are methods used to visualize and analyze the electron localization in a molecule. They provide a graphical representation of chemical bonds, lone pairs, and atomic shells.
Electron Localization Function (ELF): This function measures the probability of finding an electron in the vicinity of a reference electron with the same spin. High ELF values indicate regions of high electron localization, such as covalent bonds and lone pairs.
Localized Orbital Locator (LOL): LOL also provides information about electron localization but is based on the kinetic energy density. It offers a complementary view to ELF.
An ELF or LOL analysis for this compound would produce detailed 3D maps of its electronic structure, which are not available without dedicated computational research.
The successful application of the outlined theoretical and computational chemistry investigations requires specific and detailed studies to be conducted on the target molecule, this compound. As of now, such dedicated research is not found in the public domain. Future computational studies on this compound would be necessary to generate the specific data required for a comprehensive analysis of its structure-reactivity relationships and electronic properties.
Chemical Reactivity and Mechanistic Pathways of 3 Methoxy 4 5 Methyl 1,3,4 Oxadiazol 2 Yl Aniline
Reactions at the Aniline (B41778) Moiety
The aniline portion of the molecule is a substituted benzene (B151609) ring that is highly activated towards electrophilic attack due to the presence of two strong electron-donating groups: the amino (-NH₂) group and the methoxy (B1213986) (-OCH₃) group.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The rate and regioselectivity of the reaction are profoundly influenced by the substituents already present on the ring. wikipedia.org In 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, the aniline ring possesses three substituents that direct incoming electrophiles to specific positions.
The amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating, ortho, para-directing groups. wikipedia.orglibretexts.orgbyjus.com They donate electron density to the aromatic ring through the resonance effect (+M), increasing the nucleophilicity of the ring, particularly at the positions ortho and para to themselves. wikipedia.orgchemistrysteps.com Conversely, the 2-(5-methyl-1,3,4-oxadiazol-2-yl) substituent is expected to be an electron-withdrawing and deactivating group due to the electronegativity of the nitrogen and oxygen atoms in the heterocyclic ring. chemicalbook.com Such groups typically direct incoming electrophiles to the meta position.
The positions on the aniline ring available for substitution are C-2, C-5, and C-6. The directing effects of the existing substituents on an incoming electrophile (E⁺) are summarized below.
| Position for Substitution | Influence of Amino Group (-NH₂) at C-1 | Influence of Methoxy Group (-OCH₃) at C-3 | Influence of Oxadiazole Group at C-4 | Net Effect |
| C-2 | ortho (Activating) | ortho (Activating) | meta (Deactivating) | Highly Favored . Strong activation from both -NH₂ and -OCH₃ groups. |
| C-5 | para (Activating) | meta (Deactivating) | ortho (Deactivating) | Less Favored . Activation from -NH₂ is counteracted by deactivation from -OCH₃ and the oxadiazole. Steric hindrance from the adjacent oxadiazole group is also significant. |
| C-6 | ortho (Activating) | para (Activating) | meta (Deactivating) | Favored . Strong activation from both -NH₂ and -OCH₃ groups, though potentially more sterically hindered than C-2. |
Based on this analysis, electrophilic attack is most likely to occur at the C-2 and C-6 positions, which are strongly activated by the concerted ortho and para directing effects of both the amino and methoxy groups. The C-2 position is generally favored due to potentially lower steric hindrance compared to the C-6 position, which is situated between the amino group and the bulky oxadiazole substituent. Reactions such as halogenation, nitration, and sulfonation would be expected to yield predominantly 2- and 6-substituted products. byjus.com However, the high reactivity of the aniline ring can lead to over-reaction, such as polyhalogenation, and side reactions, especially under strongly acidic nitrating or sulfonating conditions where the basic amino group is protonated to form a deactivating, meta-directing anilinium ion. byjus.comchemistrysteps.com
Amine Reactivity and Derivatization
The primary aromatic amine group (-NH₂) is a versatile functional group capable of undergoing a wide range of chemical transformations. Its reactivity is central to the derivatization of this compound.
One of the most important reactions of primary aromatic amines is diazotization . mdpi.comunb.ca Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt. jbiochemtech.com These diazonium salts are highly valuable synthetic intermediates. They can undergo coupling reactions with activated aromatic compounds (like phenols or other anilines) to form highly colored azo dyes, a reaction well-documented for other anilines bearing oxadiazole moieties. mdpi.comnih.govresearchgate.net
The amine also readily undergoes acylation with acyl chlorides or anhydrides to form stable amide derivatives. libretexts.org This reaction is often used to temporarily protect the amino group and reduce its powerful activating effect during electrophilic aromatic substitution, thereby preventing over-reaction and favoring monosubstitution. chemistrysteps.com Other derivatizations include reactions with isocyanates to form ureas and with sulfonyl chlorides to produce sulfonamides.
A summary of potential derivatization reactions at the amine moiety is presented below.
| Reaction Type | Reagent(s) | Product Type |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Aryl Diazonium Salt |
| Azo Coupling | Aryl Diazonium Salt + Activated Arene | Azo Compound |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base | Amide |
| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride), Base | Sulfonamide |
| Urea Formation | Isocyanate (e.g., Phenyl Isocyanate) | Substituted Urea |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) |
Reactions Involving the Oxadiazole Ring System
The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient aromatic heterocycle. chemicalbook.com Its stability and reactivity are influenced by the nature of its substituents.
Ring Stability and Cleavage Mechanisms
The 1,3,4-oxadiazole ring is generally characterized by high thermal and chemical stability, particularly when substituted with aryl groups. chemicalbook.com The aromaticity of the ring contributes to this stability. However, the ring is susceptible to cleavage under certain harsh conditions, most notably in the presence of strong nucleophiles or under strongly acidic or basic conditions.
The low electron density at the C-2 and C-5 positions makes them susceptible to nucleophilic attack . chemicalbook.com This can lead to a ring-opening mechanism. For instance, strong bases can initiate cleavage, and in some cases, this is followed by rearrangement. A known transformation is the conversion of 1,3,4-oxadiazoles into 1,2,4-triazoles in the presence of amines or hydrazine (B178648), which proceeds via nucleophilic attack at a ring carbon, cleavage of the C-O bond, and subsequent recyclization.
| Condition | Potential Outcome | Mechanism |
| Strong Nucleophiles (e.g., Hydrazine, Amines) | Ring opening, potential rearrangement to a triazole | Nucleophilic attack at C-2 or C-5, followed by C-O bond cleavage and recyclization. |
| Strong Acid/Base | Hydrolytic cleavage | Catalyzed nucleophilic attack by water or hydroxide, leading to ring opening to form a diacylhydrazine derivative. |
| High Temperature | Generally stable, potential for fragmentation | Thermolysis may lead to loss of CO₂ or other small molecules depending on the substituents. |
Intermolecular and Intramolecular Reaction Studies
While specific experimental studies on the intermolecular and intramolecular reactions of this compound are not extensively documented, its structure allows for predictable interactions and potential cyclization reactions.
Intermolecular interactions are likely to be dominated by hydrogen bonding. The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, leading to self-association or interactions with other polar molecules. The methoxy oxygen and the nitrogen atoms of the oxadiazole ring can also act as hydrogen bond acceptors. Furthermore, the presence of two aromatic rings (aniline and oxadiazole) suggests the possibility of π-π stacking interactions, which could influence the solid-state packing and solubility of the compound.
Intramolecular reactions could be engineered by introducing appropriate functional groups. For instance, if a reactive group were present at the ortho position (C-2) of the aniline ring, an intramolecular cyclization could be envisioned. For example, the synthesis of N-fused heterocycles can sometimes be achieved through the intramolecular hydroamination of ortho-alkynylanilines. researchgate.net Similarly, if the methyl group on the oxadiazole were functionalized with a suitable leaving group, an intramolecular nucleophilic attack by the aniline nitrogen could potentially lead to a fused ring system, although this would likely require forcing conditions due to the geometric constraints.
Investigation of Domino and Cascade Reactions
While specific experimental studies on domino and cascade reactions involving this compound are not extensively documented in the current literature, the structural features of the molecule suggest a high potential for such transformations. Domino and cascade reactions, which involve a series of intramolecular or intermolecular reactions occurring sequentially in a single pot, are highly efficient in synthesizing complex molecular architectures.
The aniline moiety, particularly with its ortho- and para-directing activating groups, is a prime candidate for initiating cascade sequences. For instance, a Pd(II)-catalyzed one-pot cascade annulation of N-substituted anilines with carbon monoxide, ammonium (B1175870) acetate, and aldehydes has been reported to yield N1-substituted 2,3-dihydroquinazolin-4(1H)-ones. nih.gov Although our title compound is not N-substituted, the free amino group could potentially participate in similar multi-component reactions under appropriate catalytic conditions.
Furthermore, the ortho-positioning of the methoxy group relative to the amino group, and the oxadiazole ring relative to the amino group, could facilitate intramolecular cyclization cascades. For example, following an initial intermolecular reaction at the amino group, a subsequent intramolecular cyclization involving either the methoxy or the oxadiazole group could be envisaged. The feasibility of such reactions would depend on the specific reagents and catalysts employed, which could be designed to trigger a cascade sequence.
A hypothetical domino reaction could be initiated by an electrophilic attack on the aniline ring, followed by a series of cyclizations and rearrangements involving the oxadiazole ring. The nitrogen atoms of the oxadiazole could act as internal nucleophiles, leading to the formation of fused heterocyclic systems. The success of such a reaction would be highly dependent on the precise reaction conditions and the nature of the electrophile.
| Reaction Type | Potential Reactants | Potential Products | Key Features |
| Multi-component Cascade | Aldehydes, CO, NH4OAc | Fused quinazolinone derivatives | One-pot synthesis, high atom economy |
| Intramolecular Cyclization Cascade | Electrophilic reagents | Fused heterocyclic systems | Formation of multiple rings in a single step |
| Domino Electrophilic Addition-Cyclization | Halogens, Nitrating agents | Polycyclic aromatic compounds | Sequential bond formation |
This table presents theoretical domino and cascade reactions based on the known reactivity of the functional groups present in this compound.
Hydrogen Bonding Interactions and Their Influence on Reactivity
Hydrogen bonding plays a crucial role in determining the conformation, crystal packing, and reactivity of molecules. In this compound, several possibilities for both intramolecular and intermolecular hydrogen bonding exist.
The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding could occur between one of the N-H protons of the aniline and a nitrogen atom of the adjacent oxadiazole ring. Theoretical studies on ortho-substituted anilines have shown that electronegative substituents can form strong intramolecular hydrogen bonds with the amine group, promoting a planar configuration. researchgate.net This planarity can, in turn, influence the electronic properties and reactivity of the aromatic ring.
Intermolecular hydrogen bonding is also highly probable, leading to the formation of dimers or larger supramolecular assemblies in the solid state and in solution. The N-H---N (aniline to oxadiazole) and N-H---O (aniline to methoxy of another molecule) interactions would be the most significant. These interactions can influence the molecule's solubility and its ability to interact with other reagents or catalysts.
The influence of these hydrogen bonds on reactivity can be significant. Intramolecular hydrogen bonding can lock the molecule into a specific conformation, which may either facilitate or hinder a particular reaction pathway. For example, a pre-organized conformation due to hydrogen bonding might be ideal for a subsequent cyclization step in a cascade reaction. Conversely, strong intermolecular hydrogen bonding could decrease the reactivity of the amino group by reducing its availability for reaction. The balance between intra- and intermolecular hydrogen bonding can often be tuned by the choice of solvent.
| Hydrogen Bond Type | Donor | Acceptor | Potential Influence on Reactivity |
| Intramolecular | Aniline N-H | Oxadiazole N | Conformational rigidity, potential for pre-organization for cyclization |
| Intermolecular | Aniline N-H | Oxadiazole N (of another molecule) | Formation of dimers/polymers, may decrease reactivity of the amine |
| Intermolecular | Aniline N-H | Methoxy O (of another molecule) | Influence on crystal packing and solubility |
This table outlines the potential hydrogen bonding interactions in this compound and their theoretical influence on its chemical reactivity.
Catalytic Transformations Involving the Compound
The unique combination of a coordinating aniline moiety and a heterocyclic oxadiazole ring makes this compound an interesting candidate for applications in catalysis, both as a ligand in organometallic complexes and as a participant in organic transformations.
Role as a Ligand in Organometallic Catalysis (Theoretical/Exploratory)
The aniline nitrogen and the nitrogen atoms of the oxadiazole ring present potential coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of organometallic complexes. While there are no specific reports on the use of this compound as a ligand, the chemistry of related compounds provides a basis for theoretical exploration.
Aniline derivatives have been successfully employed as stabilizing ligands in palladium(II)-NHC (N-heterocyclic carbene) precatalysts for cross-coupling reactions. nih.govorganic-chemistry.org In these complexes, the aniline coordinates to the palladium center, enhancing the stability and catalytic activity of the complex. Similarly, our title compound could coordinate to various transition metals such as palladium, platinum, rhodium, or copper. The methoxy and methyl groups on the molecule can be used to fine-tune the steric and electronic properties of the resulting metal complex, which in turn can influence its catalytic performance.
The oxadiazole moiety can also participate in metal coordination. Oxadiazole-containing ligands have been used to create a variety of metal complexes with applications in catalysis and materials science. mdpi.comresearchgate.net The presence of multiple coordination sites in this compound could allow it to act as a bidentate or even a bridging ligand, leading to the formation of polynuclear metal complexes with potentially unique catalytic properties.
| Potential Metal Center | Coordination Sites | Potential Catalytic Application |
| Palladium(II) | Aniline N, Oxadiazole N | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium(I) | Aniline N, Oxadiazole N | Hydroformylation, hydrogenation |
| Copper(I/II) | Aniline N, Oxadiazole N | Click chemistry, C-H activation |
| Platinum(II) | Aniline N, Oxadiazole N | Hydrosilylation, oxidation |
This table provides a theoretical exploration of the potential role of this compound as a ligand in organometallic catalysis.
Application in Organic Transformations
Beyond its role as a ligand, this compound can be a valuable building block in various organic transformations. The reactive aniline group can undergo a wide range of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a variety of functional groups. It can also be acylated, alkylated, or used as a nucleophile in addition reactions.
The activated aromatic ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The directing effects of the amino and methoxy groups would primarily favor substitution at the positions ortho and para to the amino group.
Furthermore, the entire molecule can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, condensation reactions involving the amino group and a suitable bifunctional reagent could lead to the formation of new fused ring systems incorporating the oxadiazole moiety. The diverse reactivity of this compound makes it a promising starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Exploration of Structure Property Relationships Through Theoretical Frameworks
Correlations between Molecular Structure and Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group on the aniline (B41778) ring would appear in the range of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the oxadiazole ring is anticipated around 1630-1690 cm⁻¹. The C-O-C stretching of the methoxy (B1213986) group and the oxadiazole ring would likely produce signals in the 1080-1300 cm⁻¹ region. sphinxsai.comwho.intscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The protons on the aniline ring would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy group protons would likely be a singlet around δ 3.8-4.0 ppm, and the methyl group protons on the oxadiazole ring would also be a singlet, expected at approximately δ 2.4-2.6 ppm. The amine protons would present as a broad singlet. sphinxsai.comwho.int
¹³C NMR: The carbon atoms of the aromatic ring would resonate in the δ 110-160 ppm range. The carbon of the methoxy group is expected around δ 55-60 ppm, while the methyl carbon on the oxadiazole would be in the upfield region. The two carbons of the oxadiazole ring would have characteristic shifts in the δ 150-165 ppm range. sphinxsai.comnih.gov
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bonds between the aniline and oxadiazole rings, as well as the loss of the methoxy and methyl groups. who.intscispace.com
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency |
|---|---|---|
| IR Spectroscopy | N-H Stretch (Aniline) | 3300-3500 cm⁻¹ |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (Methyl) | 2850-2960 cm⁻¹ | |
| C=N Stretch (Oxadiazole) | 1630-1690 cm⁻¹ | |
| C-O-C Stretch (Methoxy/Oxadiazole) | 1080-1300 cm⁻¹ | |
| ¹H NMR Spectroscopy | Aromatic Protons | δ 6.5-8.0 ppm |
| Methoxy Protons (-OCH₃) | δ 3.8-4.0 ppm | |
| Methyl Protons (-CH₃) | δ 2.4-2.6 ppm | |
| Amine Protons (-NH₂) | Broad singlet | |
| ¹³C NMR Spectroscopy | Aromatic Carbons | δ 110-160 ppm |
| Oxadiazole Carbons | δ 150-165 ppm | |
| Methoxy Carbon | δ 55-60 ppm | |
| Methyl Carbon | Upfield region | |
| Mass Spectrometry | Molecular Ion Peak | Corresponds to molecular weight |
Impact of Substituent Effects on Electronic Properties
The electronic properties of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline are significantly influenced by the substituent groups on the aromatic ring.
Influence of Methyl Group on Oxadiazole Reactivity
The methyl (-CH₃) group attached to the 5-position of the 1,3,4-oxadiazole (B1194373) ring is a weak electron-donating group through an inductive effect (+I). This can slightly increase the electron density within the oxadiazole ring. The 1,3,4-oxadiazole ring itself is an electron-deficient system, which generally makes it resistant to electrophilic attack but susceptible to nucleophilic attack. The presence of the electron-donating methyl group may slightly modulate this reactivity, potentially making the ring less susceptible to nucleophilic attack compared to an unsubstituted oxadiazole.
Theoretical Models for Molecular Stability and Hardness
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the stability and reactivity of molecules. For 1,3,4-oxadiazole derivatives, theoretical studies have shown that the stability of different isomers can be correlated with calculated parameters like aromatic stabilization energy and HOMO-LUMO energy gaps. Generally, a larger HOMO-LUMO gap is associated with higher kinetic stability and lower chemical reactivity.
Chemical hardness (η) and softness (S) are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive. Theoretical models can be used to calculate these values for this compound, providing a quantitative measure of its stability and reactivity. Such calculations on various oxadiazole isomers have indicated that the 1,3,4-oxadiazole ring system is generally stable.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives is a well-established area of organic chemistry, traditionally involving the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.govnih.gov Common cyclizing agents include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov However, future research for synthesizing 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline and its analogs will likely focus on developing more sustainable, efficient, and versatile methodologies.
Emerging synthetic strategies are geared towards improving yields, reducing reaction times, and minimizing waste. researchgate.net Green chemistry approaches, such as microwave-assisted synthesis, have already shown promise in accelerating the formation of the oxadiazole ring. researchgate.netjchemrev.com Future efforts could explore one-pot multicomponent reactions, which allow for the assembly of the target molecule from simple precursors in a single step, thereby enhancing atom economy and procedural simplicity. tandfonline.com The development of novel catalytic systems, potentially involving transition metals or organocatalysts, could offer milder reaction conditions and greater functional group tolerance, which is crucial when dealing with a multi-functionalized molecule like this compound.
Table 1: Comparison of Potential Synthetic Routes for Future Exploration
| Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. jchemrev.com | Optimization of solvent and temperature parameters for the specific aniline (B41778) substrate. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification. tandfonline.com | Design of a convergent synthesis strategy combining the aniline, a hydrazine (B178648) source, and an acetyl equivalent. |
| Flow Chemistry | Precise control over reaction conditions, enhanced safety, potential for scalability. | Development of a continuous flow reactor setup for the key cyclization step. |
| Novel Catalytic Systems | Milder conditions, higher functional group tolerance, potential for asymmetric synthesis of derivatives. | Screening of novel organocatalysts or transition metal complexes to facilitate the cyclization. |
Advanced Spectroscopic Characterization Beyond Conventional Methods
Standard characterization of novel organic compounds relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS). ijrpr.comnih.gov While these methods are essential for structural confirmation, future research should employ more advanced spectroscopic techniques to gain deeper insights into the electronic structure, conformation, and intermolecular interactions of this compound.
Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is particularly important for complex aromatic systems. Solid-state NMR could be employed to study the compound's structure and dynamics in the solid phase, providing information on crystal packing and polymorphism. Furthermore, photophysical properties, which are crucial for potential applications in materials science, can be investigated using UV-Visible and fluorescence spectroscopy. iaea.org Time-resolved spectroscopic methods could further elucidate the dynamics of excited states, which is relevant for applications in organic light-emitting diodes (OLEDs) or sensors.
Expansion of Computational Modeling to Predict Complex Interactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules. nahrainuniv.edu.iqnih.gov For this compound, DFT calculations can be used to optimize its geometry, calculate vibrational frequencies to compare with experimental IR spectra, and predict NMR chemical shifts. nahrainuniv.edu.iq
Future computational work should expand beyond the single-molecule level. Molecular docking studies could predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes or receptors, guiding its development as a potential therapeutic agent. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related analogs to correlate structural features with biological activity, thereby streamlining the design of more potent compounds. nih.gov Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or within a biological membrane, offering a more realistic picture of its interactions. nih.gov
Table 2: Future Computational Approaches and Their Potential Insights
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and spectroscopic properties. nahrainuniv.edu.iq | Accurate prediction of HOMO-LUMO gap, electrostatic potential, and vibrational spectra. |
| Molecular Docking | Identify potential biological targets and binding modes. nih.gov | Prioritization of the compound for specific therapeutic areas (e.g., anticancer, antimicrobial). |
| QSAR Analysis | Establish relationships between chemical structure and biological activity. | Design guidelines for synthesizing more potent and selective analogs. |
| Molecular Dynamics (MD) Simulation | Understand dynamic behavior and conformational flexibility. | Insight into compound stability and interactions with solvent or biological macromolecules over time. |
Exploration of New Non-Biological Material Applications
While the primary interest in many oxadiazole derivatives lies in their medicinal applications, their unique electronic properties also make them attractive candidates for materials science. mdpi.comeurekaselect.com The 1,3,4-oxadiazole ring is known for its electron-transporting capabilities and thermal stability, making it a valuable building block for electronic materials. mdpi.com
Future research should actively explore the potential of this compound in non-biological contexts. Its structure suggests potential as a component in organic light-emitting diodes (OLEDs), where the oxadiazole moiety could function as an electron transporter or an emissive layer dopant. eurekaselect.com The aniline and methoxy (B1213986) groups can be used as handles for polymerization, leading to the creation of novel polymers with interesting optical or electronic properties. Other potential applications include corrosion inhibitors, where the nitrogen and oxygen atoms of the oxadiazole ring can coordinate to metal surfaces, and as fluorescent probes for chemical sensing. researchgate.neteurekaselect.com
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical discovery and drug development. astrazeneca.comnih.gov For a scaffold like this compound, AI/ML can be integrated across the entire research and development pipeline.
In the discovery phase, generative models can design novel analogs with optimized properties, exploring a vast chemical space much faster than human chemists. nih.govscitechdaily.com ML algorithms can be trained on existing data to predict the synthetic accessibility of these new designs, ensuring that computational efforts are focused on molecules that can be practically synthesized. scitechdaily.com Furthermore, AI can accelerate the analysis of complex datasets from high-throughput screening and spectroscopic studies, identifying subtle patterns and correlations that might otherwise be missed. nih.gov By integrating predictive models for ADME (absorption, distribution, metabolism, and excretion) and toxicity, AI can help prioritize candidates with a higher probability of success in later-stage development, ultimately making the discovery process more efficient and cost-effective. researchgate.net
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of precursor amidoximes or hydrazides under acidic or thermal conditions. For example, ethanol-mediated condensation of 4-aminobenzoic acid derivatives with methyl-substituted carbohydrazides is a common approach. Reaction optimization should focus on solvent choice (e.g., ethanol for solubility), temperature (80–100°C for cyclization), and stoichiometric ratios (1:1 molar ratio of aldehyde to oxadiazole precursors) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of oxadiazole rings (C=N stretching at 1600–1650 cm⁻¹) and methoxy groups (C-O stretching at 1250–1300 cm⁻¹).
- NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm in H NMR) and methoxy singlet (δ ~3.8 ppm). The oxadiazole ring’s nitrogen environment can be inferred from C NMR (δ 160–170 ppm for C=N) .
- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with oxadiazole cleavage .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against COX-2 or acetylcholinesterase using fluorometric/colorimetric kits to assess anti-inflammatory or neuroprotective potential .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:
- Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.
- Refinement : Apply restraints for disordered methoxy or oxadiazole moieties. Validate with R-factor convergence (R₁ < 5%) and Hirshfeld surface analysis .
- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to resolve bond-length/angle discrepancies .
Q. How do substituent variations on the oxadiazole ring impact biological activity, and how can SAR studies be designed?
- Methodological Answer :
- Library Synthesis : Prepare derivatives with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups at the oxadiazole’s 5-position .
- SAR Analysis : Correlate logP (lipophilicity) and Hammett constants (σ) with bioactivity. For example, methyl groups enhance membrane permeability, while methoxy groups improve solubility .
- Computational Modeling : Use AutoDock for docking simulations to predict binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity) .
Q. What strategies address conflicting yield reports in synthetic protocols for this compound?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., hydrazide precursors).
- Byproduct Analysis : Identify side products (e.g., Schiff bases from unreacted aldehydes) via LC-MS and adjust purification steps (e.g., column chromatography vs. recrystallization) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time and improve reproducibility .
Q. How can researchers optimize solvent systems for recrystallization to achieve high-purity crystals?
- Methodological Answer :
- Solvent Polarity Screening : Test binary mixtures (e.g., ethanol/water, DCM/hexane) to balance solubility and nucleation rates.
- Temperature Gradients : Slow cooling from near-boiling points enhances crystal lattice formation.
- Additive Use : Introduce trace acetic acid to stabilize protonation states of the aniline group during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
